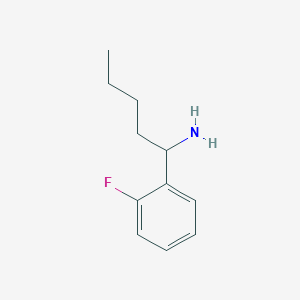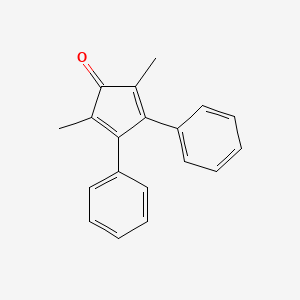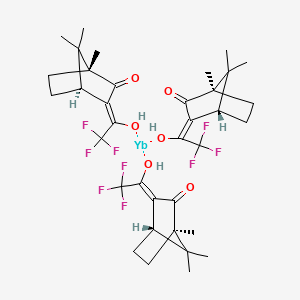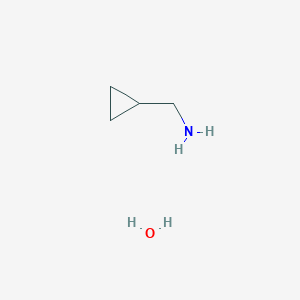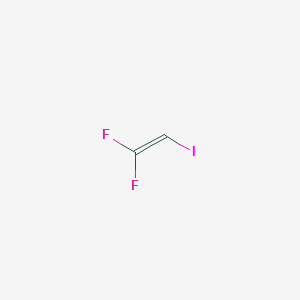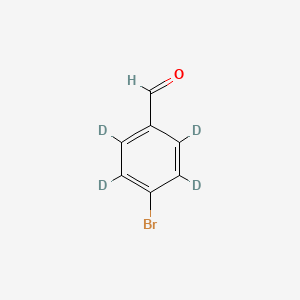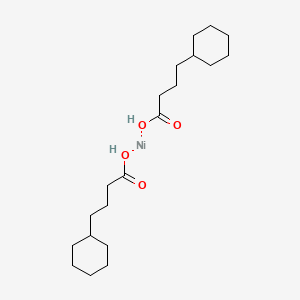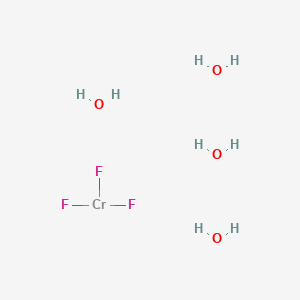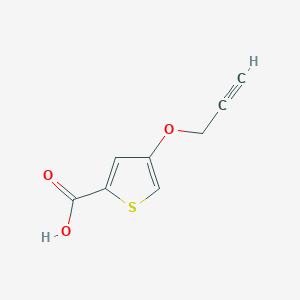
4-(Prop-2-yn-1-yloxy)thiophene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Prop-2-yn-1-yloxy)thiophene-2-carboxylic acid is an organic compound that features a thiophene ring substituted with a prop-2-yn-1-yloxy group and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Prop-2-yn-1-yloxy)thiophene-2-carboxylic acid typically involves the following steps:
Formation of the Prop-2-yn-1-yloxy Group: This can be achieved by reacting propargyl alcohol with an appropriate halide or sulfonate ester in the presence of a base such as potassium carbonate.
Introduction of the Thiophene Ring: The prop-2-yn-1-yloxy group can be introduced to a thiophene ring through a nucleophilic substitution reaction. This can be done by reacting a thiophene derivative with the prop-2-yn-1-yloxy compound in the presence of a suitable catalyst.
Carboxylation: The final step involves the introduction of the carboxylic acid group. This can be achieved through a carboxylation reaction using carbon dioxide and a suitable base.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Prop-2-yn-1-yloxy)thiophene-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the thiophene ring.
Substitution: The prop-2-yn-1-yloxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halides, sulfonates, and organometallic compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes.
Applications De Recherche Scientifique
4-(Prop-2-yn-1-yloxy)thiophene-2-carboxylic acid has several scientific research applications:
Organic Synthesis: It can be used as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Medicinal Chemistry:
Mécanisme D'action
The mechanism of action of 4-(Prop-2-yn-1-yloxy)thiophene-2-carboxylic acid involves its interaction with specific molecular targets. The prop-2-yn-1-yloxy group can act as a reactive site for covalent modification of biological targets, while the thiophene ring can interact with various enzymes and receptors. The carboxylic acid group can also participate in hydrogen bonding and other interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Prop-2-yn-1-yloxy)benzoylbenzoic acid: This compound features a benzoyl group instead of a thiophene ring.
4-(Prop-2-yn-1-yloxy)benzaldehyde: This compound has an aldehyde group instead of a carboxylic acid group.
Uniqueness
4-(Prop-2-yn-1-yloxy)thiophene-2-carboxylic acid is unique due to the presence of the thiophene ring, which imparts specific electronic and steric properties. This makes it particularly useful in applications where these properties are advantageous, such as in the development of organic semiconductors and pharmaceuticals.
Propriétés
Formule moléculaire |
C8H6O3S |
|---|---|
Poids moléculaire |
182.20 g/mol |
Nom IUPAC |
4-prop-2-ynoxythiophene-2-carboxylic acid |
InChI |
InChI=1S/C8H6O3S/c1-2-3-11-6-4-7(8(9)10)12-5-6/h1,4-5H,3H2,(H,9,10) |
Clé InChI |
RPIYCUXQSLWKNX-UHFFFAOYSA-N |
SMILES canonique |
C#CCOC1=CSC(=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(Benzyloxy)phenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12061974.png)
